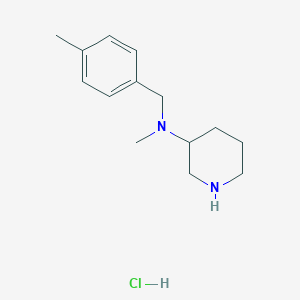

N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

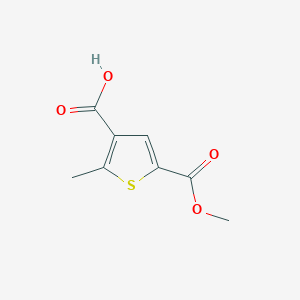

“N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride” is a chemical compound with the molecular formula C14H23ClN2 and a molecular weight of 254.80 . It is used in research and has potential applications in the pharmaceutical industry .

Synthesis Analysis

Piperidines, such as “N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride”, are important synthetic fragments for designing drugs . They are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride” can be represented by the SMILES notation: CC1=CC=C (C=C1)CN ©C2CCCNC2.Cl .Chemical Reactions Analysis

Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

“N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride” is a stable compound under normal conditions . It has a molecular weight of 254.80 . The compound is typically stored at room temperature .Scientific Research Applications

Cholinesterase and Monoamine Oxidase Inhibition

N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride has been identified as a potential cholinesterase and monoamine oxidase dual inhibitor. This suggests its application in the treatment of neurodegenerative diseases like Alzheimer's, where these enzyme activities are significant (Bautista-Aguilera et al., 2014).

Synthesis and Structural Analysis

The compound has been a subject of various synthetic and structural analyses. These include studies on its synthesis processes, structural conformation, and crystal structure, providing valuable insights for chemical and pharmaceutical research (Ebule et al., 2019); (Kim et al., 2007).

Electrochemical Studies

Research has also been conducted on the electrochemical behavior of complexes involving this compound, which is crucial for understanding its interactions at the molecular level and its potential applications in various fields, including material sciences and electrochemistry (Meghdadi et al., 2008).

Asymmetric Synthesis

The compound has been used in asymmetric synthesis, demonstrating its utility in creating stereochemically complex molecules. This is particularly relevant in the field of medicinal chemistry for the development of new pharmaceutical agents (Davies et al., 2012).

Potential Antihistaminic Activity

There has been exploration into the antihistaminic activity of derivatives of this compound, indicating its potential use in the treatment of allergic conditions (Janssens et al., 1985).

Anti-Tubercular Activity

Studies have also investigated the potential of this compound in the synthesis of agents effective against Mycobacterium tuberculosis, indicating its possible application in combating tuberculosis (Odingo et al., 2014).

Safety and Hazards

While specific safety and hazard information for “N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride” was not found, it’s important to handle all chemical compounds with care. General safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of “N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride” and similar compounds lie in their potential applications in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research .

properties

IUPAC Name |

N-methyl-N-[(4-methylphenyl)methyl]piperidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-5-7-13(8-6-12)11-16(2)14-4-3-9-15-10-14;/h5-8,14-15H,3-4,9-11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRZHVHYQVDUGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)C2CCCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2398223.png)

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398224.png)

![rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2398226.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2398228.png)

![Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2398232.png)

![4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2398236.png)

![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2398242.png)